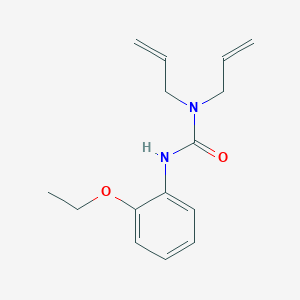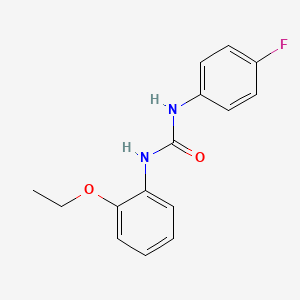
N-(2-ethoxyphenyl)-N'-(4-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-N'-(4-fluorophenyl)urea, commonly known as EFU, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of urea derivatives and has been studied for its potential use in various fields, including medicine, agriculture, and environmental science.
作用机制
The exact mechanism of action of EFU is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins involved in cancer cell growth, inflammation, and bacterial infection. EFU has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. EFU has also been found to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects
EFU has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells by activating various apoptotic pathways. EFU has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. Additionally, EFU has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
EFU has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. EFU has also exhibited low toxicity in animal studies, making it a potentially safe compound for use in humans. However, EFU has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, EFU has a relatively short half-life, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for research on EFU. One potential direction is to investigate its potential use in combination with other anti-cancer or anti-inflammatory agents. Another direction is to explore its potential use in the treatment of bacterial infections. Additionally, further research is needed to understand the exact mechanism of action of EFU and to identify potential targets for its use in various applications.
Conclusion
In conclusion, EFU is a synthetic compound that has gained significant attention in scientific research. It has potential applications in the treatment of cancer, inflammation, and bacterial infections. EFU has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. While EFU has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the potential of EFU and to identify new applications for this compound.
合成方法
EFU can be synthesized using a simple two-step process. The first step involves the reaction of 2-ethoxyaniline with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form N-(2-ethoxyphenyl)-4-fluorobenzamide. In the second step, the amide is treated with phosgene or its equivalent to yield EFU.
科学研究应用
EFU has been studied extensively for its potential use in the treatment of cancer, inflammation, and bacterial infections. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. EFU has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, EFU has exhibited antibacterial activity against both gram-positive and gram-negative bacteria.
属性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-2-20-14-6-4-3-5-13(14)18-15(19)17-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKJXWAOAABWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}benzonitrile](/img/structure/B5432432.png)
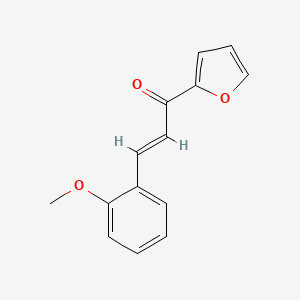
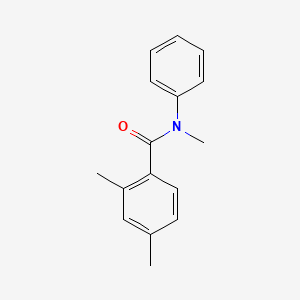
![(3S*,4R*)-3-methoxy-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]piperidin-4-amine](/img/structure/B5432453.png)
![(4aS*,8aR*)-6-(4-methylpyrimidin-2-yl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5432454.png)
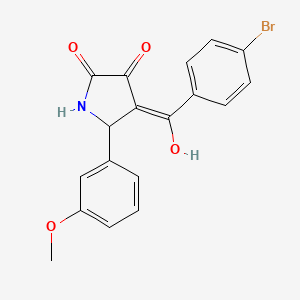
![8-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5432464.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5432479.png)
![6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-[(6-chloro-1,3-benzodioxol-5-yl)methyl]oxime](/img/structure/B5432491.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5432498.png)

![N-(3-chloro-2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5432518.png)
![N-{3-[N-(3,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide](/img/structure/B5432519.png)
